molecular formula C11H12N2O4 B11872616 Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate CAS No. 887596-00-1

Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate

Cat. No.: B11872616
CAS No.: 887596-00-1
M. Wt: 236.22 g/mol
InChI Key: MXPDVSYMACWJGK-UHFFFAOYSA-N
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Description

Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate is a chemical compound belonging to the azetidine class of heterocyclic compounds.

Chemical Reactions Analysis

Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(2-nitrophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The azetidine ring’s strained nature allows it to participate in ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its nitro group, which provides distinct reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

methyl 1-(2-nitrophenyl)azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-17-11(14)8-6-12(7-8)9-4-2-3-5-10(9)13(15)16/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPDVSYMACWJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695048
Record name Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887596-00-1
Record name Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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